Poloxamer 188

Description

Properties

IUPAC Name |

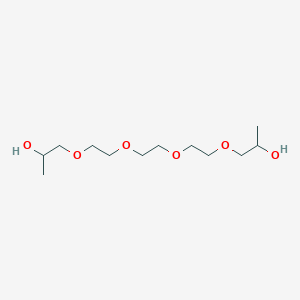

2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRUAULSDPKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |

| Record name | Ethylene oxide-propylene oxide triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poloxalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |

| Record name | Thanol E 4003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poloxamer 407 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLOXALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Poloxamer 188 as a Non-Ionic Surfactant in Biologics: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poloxamer 188, a non-ionic triblock copolymer, has emerged as a critical excipient in the formulation of biologic drugs. Its unique properties as a surfactant offer significant advantages in stabilizing proteins against interfacial stresses and protecting cells from shear forces during manufacturing. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanisms of action, and practical applications in biopharmaceutical development. Detailed experimental protocols for characterizing its performance and quantitative data are presented to aid researchers in its effective utilization.

Introduction to this compound

This compound is a synthetic block copolymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO). This A-B-A structure imparts amphiphilic properties, allowing it to act as a potent non-ionic surfactant. In the context of biologics, this compound is primarily used to prevent protein aggregation and protect cells from damage, thereby enhancing the stability and manufacturability of therapeutic proteins, particularly monoclonal antibodies.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Average Molecular Weight | ~7680-9510 g/mol | |

| Polyoxyethylene (PEO) Content | 79.9-83.7% | |

| Critical Micelle Concentration (CMC) | 0.48 mM | |

| Cloud Point | >100 °C | |

| Hydrophile-Lipophile Balance (HLB) | >24 | [4] |

Mechanism of Action in Biologic Formulations

This compound employs a multi-faceted approach to stabilize biologics, primarily by mitigating the adverse effects of interfaces (e.g., air-liquid, solid-liquid) and mechanical stresses.

Protein Stabilization

Protein aggregation is a major challenge in the development of biologic drugs, potentially leading to loss of efficacy and immunogenicity. This compound effectively minimizes aggregation through two primary mechanisms:

-

Competitive Adsorption: At interfaces, this compound preferentially adsorbs, creating a protective layer that prevents proteins from unfolding and aggregating.[3]

-

Protein-Surfactant Complex Formation: this compound can directly interact with hydrophobic patches on the protein surface, forming soluble complexes that prevent self-association and aggregation.[3]

The hydrophobicity of the this compound lot can be a critical attribute, with higher hydrophobicity potentially leading to reduced formation of proteinaceous visible particles.[5]

Shear Stress Protection in Cell Culture

During the upstream processing of biologics, mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are susceptible to damage from shear forces generated by agitation and sparging in bioreactors. This compound is widely used in cell culture media to protect cells from these stresses.[6][7][8] The proposed mechanism involves the insertion of the hydrophobic PPO block into damaged regions of the cell membrane, effectively "sealing" them and preventing cell lysis.[9] This protective effect can lead to improved cell viability and productivity.[6][10]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modulation of protein adsorption by this compound in relation to polysorbates 80 and 20 at solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of this compound Material Attributes on Proteinaceous Visible Particle Formation in Liquid Monoclonal Antibody Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. [CELLiST] Effect of this compound (P188) supplementation on mAb-producing CHO cell culture | ajinomotocellistkorea [ajinomotocellistkorea.com]

- 8. researchgate.net [researchgate.net]

- 9. The effect of poloxamer-188 on neuronal cell recovery from mechanical injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Pluronic F-68 vs. Poloxamer 188: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pluronic F-68 and Poloxamer 188 are chemically identical nonionic triblock copolymers, widely utilized across the pharmaceutical and biotechnology sectors. The primary distinction between these two lies in their nomenclature, with "Pluronic F-68" being a trade name and "this compound" the generic designation. This guide provides a comprehensive technical overview of their core properties, functional applications, and the subtle yet critical differences that can arise from their grade and sourcing. We delve into their physicochemical characteristics, their interactions at the cellular level, and provide illustrative experimental protocols for their characterization.

Core Identity: Unveiling the Chemical Equivalence

Pluronic F-68 and this compound are synonymous terms for a synthetic copolymer composed of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][2] This A-B-A (PEO-PPO-PEO) structure imparts amphiphilic properties, enabling it to function as a surfactant, emulsifier, and stabilizer in a multitude of applications.[1][2]

The numerical designation "188" in this compound provides specific information about its molecular characteristics. The "1" indicates that the PPO hydrophobe has a molecular weight between 1,800 and 2,099 Daltons, and the "8" signifies that the PEO portion constitutes 80% of the total molecule by weight.

Physicochemical Properties: A Quantitative Comparison

While chemically the same, the specifications for Pluronic F-68 and this compound can exhibit slight variations depending on the manufacturer and the intended grade (e.g., National Formulary (NF), BioReagent, etc.). The following table summarizes the typical quantitative specifications as per the United States Pharmacopeia (USP) and other sources.

| Property | Specification | Typical Value | Source |

| Average Molecular Weight | 7,680 - 9,510 Da | ~8,400 Da | [3][4][5][6] |

| Polyoxyethylene (PEO) Content | 79.9% - 83.7% by weight | ~81.8% | [3][5][7] |

| Unsaturation | Not more than 0.034 mEq/g | Varies | [4][5] |

| pH (in a 1 in 40 solution) | 5.0 - 7.5 | Varies | [3][4][5] |

| Critical Micelle Concentration (CMC) | Not specified in USP | ~0.04 mM (20-25°C) | |

| Hydrophile-Lipophile Balance (HLB) | Not specified in USP | ~29 | [8] |

| Physical Form | Solid (prills, flakes, or powder) | White to off-white solid | [5] |

| Melting Point | Not specified in USP | ~52 °C | [9] |

It is crucial for researchers and drug developers to consult the Certificate of Analysis (CoA) for the specific lot of Pluronic F-68 or this compound being used to ensure it meets the requirements of their application.[10][11][12] Different grades, such as pharmaceutical (NF) versus research grade, can have different impurity profiles, with pharmaceutical grades having stricter limits on residual solvents, heavy metals, and other potential contaminants.[4][13][14][15][16][17]

Mechanism of Action at the Cellular Level

This compound is renowned for its cytoprotective and membrane-sealing properties.[1][8] Its interaction with the cell membrane is a key aspect of its functionality, particularly in bioprocessing and therapeutic applications.

Interaction with the Lipid Bilayer

The amphiphilic nature of this compound drives its interaction with cellular membranes. The hydrophobic PPO block can insert into the lipid bilayer, particularly in damaged or disordered regions of the membrane, while the hydrophilic PEO chains remain in the aqueous environment.[1][8][18][19] This insertion is thought to increase the packing density of lipids, thereby stabilizing the membrane and reducing its fluidity.[1][20]

This mechanism is particularly relevant in protecting cells from shear stress in bioreactors and in repairing damaged cell membranes.[7][21][22] Studies have shown that this compound can effectively seal pores in electroporated cell membranes and reduce leakage of intracellular components.[1][18]

References

- 1. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pluronic F 68 (this compound) 100 g. - Landrau Scientific Innovations LLC [landrauscientific.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. himedialabs.com [himedialabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. htslabs.com [htslabs.com]

- 8. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poloxamer F68 | 9003-11-6 | FP16303 | Biosynth [biosynth.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Pluronic® F-68 solid, BioReagent, suitable for cell culture, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 13. cenmed.com [cenmed.com]

- 14. Differential Effects of Commercial-Grade and Purified this compound on Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. This compound For Injection BP EP USP Pharma Grade Distributor | 2B Bulk Supplier Supply [jeiferpharm.com]

- 18. Direct observation of this compound insertion into lipid monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of this compound on phospholipid monolayer morphology: an atomic force microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of this compound (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bostonbioproducts.com [bostonbioproducts.com]

- 22. Modulating and optimizing Pluronic F-68 concentrations and feeding for intensified perfusion Chinese hamster ovary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Poloxamer 188 Critical Micelle Concentration in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Poloxamer 188 in aqueous solutions. This compound, also known by trade names such as Pluronic® F68 and Kolliphor® P188, is a nonionic triblock copolymer widely used in the pharmaceutical industry as a surfactant, emulsifier, solubilizing agent, and for its cytoprotective properties in cell culture.[1][2] Understanding its CMC is crucial for optimizing formulations and predicting its behavior in various applications.

Structure and Micellization of this compound

This compound consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][3] The approximate chemical structure can be represented as HO(C₂H₄O)₇₅(C₃H₆O)₃₀(C₂H₄O)₇₅H, with an average molecular weight of about 8400 g/mol .[4][5]

In an aqueous environment, at concentrations below the CMC, this compound exists as individual polymer chains (unimers). As the concentration increases to the CMC, the hydrophobic PPO segments self-assemble to form the core of a spherical micelle, while the hydrophilic PEO chains form the outer corona, interacting with the surrounding water. This process, known as micellization, is a thermodynamically driven phenomenon aimed at minimizing the unfavorable interaction between the hydrophobic chains and water, a principle known as the hydrophobic effect.[6]

Quantitative Data on Critical Micelle Concentration

The CMC of this compound is not a single, fixed value but is highly dependent on experimental conditions such as temperature, the presence of additives, and the analytical method used for its determination. The following table summarizes reported CMC values from various studies.

| CMC Value | Temperature (°C) | Solvent/Additives | Method of Determination | Reference |

| 24–32 mg/mL | 37 | Aqueous solution | Dye Solubilization (Sudan IV) | [7] |

| 29–38 mg/mL (clinical preparation) | 37 | Aqueous solution | Dye Solubilization (Sudan IV) | [7] |

| ~0.1% w/v (~1 mg/mL) | Not specified | Aqueous solution | Not specified | [4] |

| 0.743 mg/mL | Not specified | Not specified | Not specified | [8] |

| Unimer-micelle transition at ~6 mg/mL phenol (B47542) | 20-22 | 5 mmol/L phosphate (B84403) buffer with phenol | Small-Angle X-ray Scattering (SAXS) | [9] |

| Unimer-micelle transition at ~4 mg/mL phenol | 20-22 | 5 mmol/L phosphate buffer with 9 mg/mL benzyl (B1604629) alcohol and phenol | Small-Angle X-ray Scattering (SAXS) | [9] |

Note: It is important to consider the significant variability in reported CMC values, which can be attributed to differences in the purity of this compound lots, experimental conditions, and the inherent sensitivity of the measurement techniques.

Experimental Protocols for CMC Determination

Several methods are employed to determine the CMC of surfactants. The choice of method can influence the obtained value. Below are detailed methodologies for key experiments cited in the literature for this compound.

Dye Solubilization Method

This method is based on the significant increase in the solubility of a water-insoluble dye in the surfactant solution upon micelle formation.

Protocol:

-

Preparation of Dye Stock: A stock solution of a hydrophobic dye, such as Sudan IV, is prepared in an appropriate organic solvent.

-

Sample Preparation: A series of vials containing a fixed amount of the water-insoluble dye (e.g., 2.5 mg/mL of Sudan IV) are prepared.[7]

-

Addition of this compound: Aliquots of a this compound stock solution are added to the vials to achieve a range of final concentrations.

-

Equilibration: The samples are sonicated and then incubated, typically overnight, in a shaking water bath at a controlled temperature (e.g., 37°C) to ensure equilibrium is reached.[7]

-

Removal of Excess Dye: The solutions are filtered through a surfactant-free filter (e.g., 0.45 µm cellulose (B213188) acetate) to remove any undissolved dye.[7]

-

Spectrophotometric Measurement: The absorbance of the filtrate is measured at the maximum wavelength of the dye (e.g., 515 nm for Sudan IV).[7]

-

Data Analysis: A plot of absorbance versus this compound concentration is generated. The CMC is determined from the inflection point of the curve, where a sharp increase in absorbance is observed, indicating the onset of micelle formation and subsequent dye solubilization.

Iodine UV-Vis Spectroscopy

This technique relies on the change in the UV-Vis spectrum of iodine when it partitions into the hydrophobic core of the micelles.

Protocol:

-

Preparation of Iodine Solution: A saturated aqueous solution of iodine (I₂) is prepared.

-

Sample Preparation: A series of solutions with varying concentrations of this compound are prepared.

-

Iodine Addition: A constant, small amount of the saturated iodine solution is added to each this compound solution.

-

Spectroscopic Measurement: The UV-Vis absorbance of each solution is measured, typically around 366 nm.[10]

-

Data Analysis: The absorbance is plotted against the logarithm of the this compound concentration. The CMC is identified as the concentration at which a distinct break or change in the slope of the plot occurs. This change signifies the incorporation of iodine into the micellar core.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique that provides direct information about the size, shape, and arrangement of nanoparticles, including micelles, in a solution.

Protocol:

-

Sample Preparation: A series of this compound solutions at different concentrations are prepared in the desired aqueous medium (e.g., phosphate buffer).[9]

-

SAXS Measurement: The samples are placed in a sample holder, and an X-ray beam is passed through them. The scattered X-rays are detected at small angles.

-

Data Analysis: The scattering intensity is plotted as a function of the scattering vector, q. The appearance of a characteristic scattering pattern, often a peak or a change in the scattering profile, indicates the formation of micelles. By analyzing the scattering data for different concentrations, the onset of micelle formation (the CMC) can be determined. For instance, researchers have observed that P188 remains as unimers in solution below a certain concentration of an additive like phenol, and upon increasing the additive concentration, a regime of micelle formation is observed.[9][11][12]

Factors Influencing the CMC of this compound

The self-assembly of this compound into micelles is a delicate balance of thermodynamic forces that can be influenced by several factors.

Caption: Factors influencing the Critical Micelle Concentration of this compound.

-

Temperature: The micellization of this compound is temperature-dependent. For many poloxamers, a critical micelle temperature (CMT) exists, below which micellization does not occur regardless of concentration. At physiological temperature (37°C), this compound readily forms micelles, whereas at room temperature (25°C), it may not.[7]

-

Additives: The presence of salts, preservatives, and other excipients can significantly alter the CMC. For example, preservatives like phenol and benzyl alcohol can induce micelle formation at lower concentrations than in pure aqueous solutions.[9][11] This is due to interactions between the additive molecules and the this compound chains, which can either promote or inhibit micellization.

-

Polymer Characteristics: Variations in the molecular weight and the ratio of the hydrophobic PPO block to the hydrophilic PEO blocks between different lots or grades of this compound can lead to lot-to-lot variability in the CMC.[2]

Logical Workflow for CMC Determination and Application

The determination and application of the CMC of this compound in research and development follow a logical progression.

Caption: Workflow for CMC determination and its application in formulation development.

This workflow highlights the systematic approach required, from defining the system under study and selecting an appropriate analytical technique to analyzing the data and applying the determined CMC value for practical formulation optimization. Understanding the CMC is critical for controlling drug solubilization, ensuring the stability of emulsions and suspensions, and predicting the in-vivo behavior of drug delivery systems containing this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. dc.engconfintl.org [dc.engconfintl.org]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Micelle Formation and Phase Separation of this compound and Preservative Molecules in Aqueous Solutions Studied by Small Angle X-ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering | NIST [nist.gov]

Poloxamer 188: A Technical Guide to the Significance of its Hydrophilic-Lipophilic Balance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Poloxamer 188, focusing on the critical role of its Hydrophilic-Lipophilic Balance (HLB) in its multifaceted applications across the pharmaceutical and biotechnology industries. Through a detailed examination of its physicochemical properties, experimental protocols, and quantitative data, this document serves as a comprehensive resource for professionals engaged in formulation development, drug delivery, and bioprocessing.

Introduction to this compound and its Amphiphilic Nature

This compound is a non-ionic triblock copolymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO). This unique structure imparts an amphiphilic character to the molecule, making it an effective surfactant. The balance between its hydrophilic and lipophilic properties is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale. This compound is distinguished by its high HLB value, typically around 29, which signifies its strong hydrophilic nature.[1] This high HLB is a direct consequence of the high proportion of hydrophilic PEO chains in its structure.

The significance of this high HLB value is profound, dictating its behavior in aqueous and oil-based systems and underpinning its utility as an emulsifier, stabilizer, and solubilizing agent.

Figure 1: Schematic structure of this compound.

The Significance of a High HLB in Pharmaceutical Formulations

The high HLB of this compound is the primary determinant of its functional roles in various pharmaceutical applications.

-

Emulsification and Stabilization: Its strong hydrophilicity makes it an excellent emulsifying agent for oil-in-water (O/W) emulsions. It effectively reduces the interfacial tension between oil and water phases, leading to the formation of stable emulsions with small droplet sizes. This is crucial for the formulation of parenteral, oral, and topical drug delivery systems.

-

Solubilization of Poorly Soluble Drugs: this compound can significantly enhance the aqueous solubility of hydrophobic (lipophilic) drugs.[2][3][4][5][6] Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles in aqueous solutions. The hydrophobic PPO core of these micelles serves as a microenvironment to encapsulate poorly water-soluble drug molecules, while the hydrophilic PEO corona ensures the overall solubility of the micelle-drug complex in water.

-

Bioprocessing and Cell Culture: In biopharmaceutical manufacturing, this compound is widely used as a shear protectant in cell cultures. Its surface-active properties allow it to interact with the cell membrane, protecting cells from damage caused by mechanical stress in bioreactors.

Quantitative Data on this compound Performance

The following tables summarize quantitative data illustrating the impact of this compound on drug solubility and emulsion stability.

Solubility Enhancement of Poorly Soluble Drugs

The use of this compound in solid dispersions has been shown to significantly improve the solubility and dissolution rate of various BCS Class II drugs.

| Drug | Polymer Ratio (Drug:this compound) | Method of Solid Dispersion | Solubility Enhancement (µg/mL) | Dissolution Rate Enhancement |

| Aceclofenac | 1:3 | Melt Method | 143.25 | 99.04% release in 40 mins[2] |

| Aceclofenac | 1:3 | Solvent Evaporation | 149.5 | Complete release in 50 mins[2] |

| Dexibuprofen | 1:4 (with HPβCD) + 20% PXM-188 | Kneading Method | 42.66 | Significantly increased[3] |

| Lornoxicam | 1:3 | Solvent Evaporation | - | Maximum dissolution efficiency[4][5] |

| Erlotinib HCl | 1:5 | Solvent Evaporation | - | 90.07% release[6] |

Table 1: Enhancement of Drug Solubility and Dissolution with this compound.

Emulsion Stability Metrics

The stability of an emulsion is critical for its shelf-life and efficacy. Key parameters for assessing emulsion stability include particle size, polydispersity index (PDI), and zeta potential. A smaller particle size and PDI, along with an appropriate zeta potential (typically > |30| mV for electrostatic stabilization), indicate a more stable emulsion.

| Emulsion System | HLB Value | Particle Size (nm) | PDI | Zeta Potential (mV) | Stability Observation |

| Rutin Nanosuspension | - | - | - | -24.6 ± 1.90 | Stable formulation[7] |

| Oil-in-Water Emulsion | 11.12 | 71.1 ± 3.4 | 0.161 | - | Smallest droplet size observed[8] |

| Colloidal Lipid Emulsion | - | - | - | - | Stability influenced by drug localization at the interface[9] |

Table 2: Emulsion Stability Parameters Influenced by Surfactant HLB.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound's properties and performance.

Determination of Required Hydrophilic-Lipophilic Balance (HLB)

This experimental protocol allows for the determination of the optimal HLB required to form a stable emulsion with a specific oil phase.

Objective: To determine the required HLB of an oil or oil blend for creating a stable oil-in-water (O/W) emulsion.

Materials:

-

Oil phase to be emulsified

-

Two non-ionic surfactants with known HLB values, one with a low HLB (e.g., Span 80, HLB = 4.3) and one with a high HLB (e.g., Tween 80, HLB = 15.0)

-

Distilled or deionized water

-

Beakers, graduated cylinders, and a high-shear homogenizer or sonicator

-

Microscope for visual inspection of the emulsion

Procedure:

-

Prepare a series of surfactant blends: Create a series of surfactant blends with varying HLB values by mixing the low and high HLB surfactants in different ratios. The HLB of the blend can be calculated using the following formula: HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B) Prepare blends to cover a range of HLB values (e.g., from 6 to 14 in increments of 1 or 2).

-

Prepare the oil and water phases: For each test emulsion, weigh the desired amount of the oil phase and the surfactant blend. In a separate container, measure the required volume of the aqueous phase.

-

Form the emulsions: Heat the oil and water phases separately to approximately 70-75°C. Add the aqueous phase to the oil phase while stirring with a high-shear homogenizer. Homogenize for a fixed period (e.g., 5-10 minutes) at a constant speed.

-

Cool the emulsions: Allow the emulsions to cool to room temperature while stirring gently.

-

Evaluate emulsion stability: Observe the emulsions for signs of instability such as creaming, coalescence, or phase separation immediately after preparation and over a set period (e.g., 24 hours, 1 week).

-

Determine the optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion (i.e., smallest droplet size, no visible phase separation) is considered the required HLB of the oil phase.

Figure 2: Experimental workflow for determining the required HLB.

Characterization of Emulsion Stability

Objective: To quantitatively assess the physical stability of an emulsion.

Parameters to Measure:

-

Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). Smaller particle sizes and a lower PDI generally indicate better stability.

-

Zeta Potential: Measured using Electrophoretic Light Scattering (ELS). Zeta potential is an indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. For electrostatically stabilized emulsions, a zeta potential greater than ±30 mV is generally considered stable.[10]

-

Microscopic Examination: Visual inspection of the emulsion under a microscope can reveal signs of flocculation and coalescence.

-

Accelerated Stability Testing: Storing the emulsion at elevated temperatures (e.g., 40°C) can accelerate instability processes and predict long-term stability.

Procedure (using DLS and ELS):

-

Sample Preparation: Dilute the emulsion with an appropriate solvent (usually the continuous phase) to a suitable concentration for measurement to avoid multiple scattering effects.

-

Instrument Setup: Calibrate and set up the DLS/ELS instrument according to the manufacturer's instructions.

-

Measurement: Introduce the diluted sample into the measurement cell and perform the particle size, PDI, and zeta potential measurements.

-

Data Analysis: Analyze the obtained data to determine the mean particle size, PDI, and zeta potential.

-

Monitoring over Time: Repeat the measurements at regular intervals (e.g., daily, weekly) to monitor changes in these parameters, which can indicate emulsion instability.

Signaling Pathways and Logical Relationships

The functionality of this compound in drug delivery can be visualized as a logical pathway from its molecular properties to the desired therapeutic outcome.

Figure 3: Logical pathway of this compound in enhancing drug bioavailability.

Conclusion

The high Hydrophilic-Lipophilic Balance of this compound is a cornerstone of its versatility and efficacy as a pharmaceutical excipient. This intrinsic property governs its ability to form stable emulsions, solubilize poorly water-soluble drugs, and protect cells in bioprocessing environments. A thorough understanding of its HLB, coupled with robust experimental evaluation, is paramount for the rational design and optimization of advanced drug delivery systems and biopharmaceutical formulations. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to harness the full potential of this compound in their development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. oaji.net [oaji.net]

- 3. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins [mdpi.com]

- 9. Drug localization and its effect on the physical stability of this compound-stabilized colloidal lipid emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

Poloxamer 188 and Lipid Bilayers: A Technical Guide to Their Interaction

For Researchers, Scientists, and Drug Development Professionals

Poloxamer 188 (P188), a non-ionic triblock copolymer, has garnered significant attention in the biomedical field for its unique ability to interact with and stabilize cell membranes. This technical guide provides an in-depth exploration of the intricate relationship between this compound and lipid bilayers, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. By delving into the mechanisms of interaction, summarizing key quantitative data, and detailing experimental methodologies, this document aims to facilitate a deeper understanding and application of P188's membrane-sealing properties.

The Mechanism of Interaction: A Dynamic Relationship

This compound is an amphiphilic copolymer composed of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks.[1] This structure dictates its behavior at the lipid bilayer interface. The interaction is not static but rather a dynamic process influenced by the state of the membrane.

In a healthy cell membrane, characterized by tightly packed lipids and a surface pressure of approximately 30-35 mN/m, this compound exhibits minimal interaction.[2] However, in the case of a damaged or compromised membrane, where lipid packing is disrupted and hydrophobic regions are exposed, P188 plays a crucial restorative role.

The proposed mechanism involves the following key steps:

-

Adsorption and Insertion: The hydrophilic PEO blocks of P188 adsorb to the polar headgroup region of the lipid bilayer.[3] Subsequently, the hydrophobic PPO block inserts into the disordered, hydrophobic core of the damaged membrane.[3][4] This insertion is favored in areas of low lipid density.[1]

-

Increased Lipid Packing: By occupying space within the compromised bilayer, this compound physically forces the surrounding lipid molecules to pack more tightly.[1][2][5] This action effectively restores the barrier function of the membrane.[1][2]

-

Membrane Sealing: The insertion of P188 into defects and pores helps to displace water molecules and seal the membrane, preventing the leakage of intracellular contents and the influx of harmful extracellular substances.[3][4][6]

-

"Squeeze-Out" Mechanism: As the cell membrane repairs and the lipid packing density is restored to that of a healthy bilayer, the increased lateral pressure within the membrane is believed to "squeeze out" the this compound molecules.[1][2][7] This graceful exit ensures that the polymer's effects are localized to the site of injury and are transient.

This targeted interaction with damaged membranes makes this compound a promising agent for various therapeutic applications, including the treatment of electrical trauma, muscular dystrophy, and ischemia-reperfusion injury.[6][8][9]

Quantitative Data on this compound-Lipid Bilayer Interactions

The interaction of this compound with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key quantitative findings from the literature, providing a comparative overview of its effects on different model systems.

| Parameter | Lipid System | Value | Experimental Technique | Reference |

| Insertion Surface Pressure | DPPC Monolayer | ≤ 22 mN/m | Langmuir Isotherm | [7] |

| DPPG Monolayer | ≤ 22 mN/m | Langmuir Isotherm | [7] | |

| Squeeze-Out Surface Pressure | DPPC Monolayer | ≥ 36 mN/m | Langmuir Isotherm | [1] |

| DPPG Monolayer | ≥ 38 mN/m | Langmuir Isotherm | [1] | |

| Radius of Gyration (in water) | This compound molecule | 4.1 ± 0.87 nm | Molecular Dynamics Simulation | [10] |

| Membrane Capacitance Reduction | Azolectin Bilayer | ~4-8% in 5 min | Electrophysiology | [11] |

DPPC: Dipalmitoylphosphatidylcholine; DPPG: Dipalmitoylphosphatidylglycerol

Table 1: Surface Pressure and Physical Parameters

| Parameter | Condition | Observation | Experimental Technique | Reference |

| Membrane Conductance | Electroporated Azolectin Bilayer | Lower with P188 treatment | Electrophysiology | [11] |

| Time to Reach Conductance Value | Electroporated Azolectin Bilayer | Longer with P188 treatment | Electrophysiology | [11] |

| Post-electroporation Time Constant | Electroporated Azolectin Bilayer | Longer with P188 treatment | Electrophysiology | [11] |

| Threshold Voltage for Electroporation | Azolectin Bilayer | Higher with P188 treatment | Electrophysiology | [11] |

| Latency Time for Electroporation | Azolectin Bilayer | Longer with P188 treatment | Electrophysiology | [11] |

| Permeability to FDx and PI | Hypoxia/Reoxygenation Injured MLE-12 Cells | Reduced with P188 treatment | Fluorescence Microscopy | [9] |

FDx: Fluorescein isothiocyanate-dextran; PI: Propidium Iodide

Table 2: Effects on Membrane Permeability and Electroporation

Experimental Protocols

A variety of experimental techniques are employed to investigate the interaction between this compound and lipid bilayers. Below are detailed methodologies for some of the key experiments cited.

Langmuir Monolayer Isotherms with Fluorescence Microscopy

This technique is used to study the insertion and phase behavior of this compound in a controlled model of a single leaflet of a cell membrane.

Methodology:

-

Monolayer Formation: A solution of a specific lipid (e.g., DPPC or DPPG) in a volatile solvent like chloroform (B151607) is spread onto the surface of an aqueous subphase in a Langmuir trough. The solvent is allowed to evaporate, leaving a lipid monolayer at the air-water interface.

-

This compound Injection: this compound is injected into the aqueous subphase to a desired final concentration (e.g., 50 μM).[1]

-

Surface Pressure Measurement: The surface pressure (π) of the monolayer is measured using a Wilhelmy plate. An increase in surface pressure upon P188 injection indicates its adsorption to the interface.

-

Isotherm Compression: The monolayer is compressed by moving barriers at a constant rate, and the surface pressure is recorded as a function of the area per lipid molecule. Changes in the isotherm shape in the presence of P188 provide information about its interaction with the lipid film.

-

Fluorescence Microscopy: A fluorescent probe is incorporated into the lipid monolayer. An epifluorescence microscope is used to visualize the morphology and phase behavior of the monolayer during compression, revealing how P188 affects the lipid domains.[7]

X-Ray Reflectivity and Grazing-Incidence X-Ray Diffraction (GIXD)

These synchrotron-based techniques provide molecular-level structural information about the lipid monolayer and the location of this compound within it.

Methodology:

-

Monolayer Preparation: A lipid monolayer is prepared on a Langmuir trough as described above.

-

X-Ray Reflectivity (XR): A highly collimated X-ray beam is directed at the monolayer at a very shallow angle. The intensity of the reflected X-rays is measured as a function of the scattering vector perpendicular to the surface. Analysis of the reflectivity profile yields the electron density profile of the monolayer, providing information about its thickness and the organization of different components.[1][5]

-

Grazing-Incidence X-Ray Diffraction (GIXD): The X-ray beam is incident on the monolayer at an angle below the critical angle for total external reflection. The diffracted X-rays in the plane of the monolayer are detected. The positions and shapes of the diffraction peaks reveal the in-plane packing and lattice structure of the lipid molecules.[1][5]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the dynamic interactions between this compound and lipid bilayers.

Methodology:

-

System Setup: A model lipid bilayer (e.g., DPPC) is constructed and solvated with water molecules in a simulation box. This compound molecules are then added to the aqueous phase.

-

Force Field Selection: An appropriate force field (e.g., GROMOS or MARTINI) is chosen to describe the interactions between all atoms or coarse-grained beads in the system.[3][4][12]

-

Simulation Execution: The system is subjected to energy minimization and equilibration. A production simulation is then run for a sufficient length of time to observe the spontaneous interaction of P188 with the bilayer.

-

Data Analysis: The trajectory of the simulation is analyzed to determine the location and orientation of the P188 molecules relative to the bilayer, changes in bilayer properties (e.g., thickness, area per lipid), and the free energy of interaction.[3][4]

Isothermal Titration Calorimetry (ITC)

ITC is used to thermodynamically characterize the binding of this compound to lipid vesicles (liposomes).

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a buffer. A suspension of liposomes (e.g., DMPC or DPPC) is prepared in the same buffer.

-

Titration: The this compound solution is titrated in small aliquots into the liposome (B1194612) suspension in the sample cell of the calorimeter. A reference cell contains only the buffer.

-

Heat Measurement: The heat change associated with each injection is measured. This heat is a result of the binding interaction between P188 and the liposomes.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of P188 to lipid. This binding isotherm is then fitted to a suitable model to determine thermodynamic parameters such as the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[13][14]

Visualizations of Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathways and experimental workflows.

Caption: Mechanism of this compound interaction with a damaged lipid bilayer.

Caption: Workflow for Langmuir monolayer isotherm and fluorescence microscopy experiments.

Conclusion

The interaction of this compound with lipid bilayers is a nuanced process that holds significant therapeutic promise. Its ability to selectively target and repair damaged cell membranes, coupled with its biocompatibility, makes it a valuable tool in drug delivery and tissue engineering. This guide has provided a comprehensive overview of the current understanding of this interaction, from the molecular mechanisms to the quantitative effects and the experimental techniques used for its study. A thorough grasp of these principles is essential for the rational design of new therapies that leverage the membrane-sealing properties of this compound and for the continued advancement of biomedical research.

References

- 1. Interaction between Lipid Monolayers and this compound: An X-Ray Reflectivity and Diffraction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Properties of Poloxamer Molecules and Poloxamer Micelles Dissolved in Water and Next to Lipid Bilayers: Results from Computer Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction between lipid monolayers and this compound: an X-ray reflectivity and diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct observation of this compound insertion into lipid monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hasyweb.desy.de [hasyweb.desy.de]

- 9. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound decreases susceptibility of artificial lipid membranes to electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Interaction of poloxamers with liposomes: an isothermal titration calorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]

Poloxamer 188: A Comprehensive Technical Guide on its Discovery, Development, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxamer 188, a non-ionic triblock copolymer, has emerged as a versatile excipient and active agent in the pharmaceutical and biomedical fields. Its unique amphiphilic nature, characterized by a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks, underpins its wide range of applications, from a surfactant in formulations to a potent membrane-sealing agent in cellular injury models. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It further delves into its developmental milestones, key biomedical applications, and the underlying mechanisms of action, with a focus on its role in drug delivery and cytoprotection. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in drug development.

Discovery and Synthesis

The family of poloxamers, also known under the trade name Pluronics®, was first developed in the 1950s. These polymers are synthesized through a sequential polymerization process. The synthesis of this compound begins with the polymerization of propylene (B89431) oxide to form the central hydrophobic polyoxypropylene block. Subsequently, ethylene (B1197577) oxide is added to both ends of the PPO block, resulting in the characteristic A-B-A structure of PEO-PPO-PEO. The lengths of the PEO and PPO blocks can be varied to produce a range of poloxamers with different properties.

Synthesis Protocol: Anionic Polymerization

The industrial synthesis of this compound is typically achieved through anionic polymerization. While specific process parameters are often proprietary, the general methodology is as follows:

-

Initiation: The polymerization is initiated by a difunctional alcohol, such as propylene glycol, in the presence of a strong base catalyst (e.g., potassium hydroxide).

-

Propoxylation: Propylene oxide is added to the initiator, leading to the growth of the central polyoxypropylene chain to the desired molecular weight. This reaction is typically carried out under inert atmosphere and elevated temperature and pressure.

-

Ethoxylation: Following the completion of the PPO block, ethylene oxide is introduced into the reaction vessel. The ethylene oxide molecules add to both ends of the PPO chain, forming the hydrophilic PEO blocks.

-

Termination and Neutralization: The reaction is terminated, and the catalyst is neutralized with an acid.

-

Purification: The final product is purified to remove the catalyst salts and any unreacted monomers or low molecular weight oligomers.

Physicochemical Properties

The unique properties of this compound arise from its triblock copolymer structure and the specific ratio of hydrophilic to hydrophobic units. These properties are critical for its function in various applications.

| Property | Value | References |

| Average Molecular Weight | 7680 - 9510 Da | [1] |

| Appearance | White, waxy, free-flowing prilled granules or cast solid | [1] |

| Solubility | Freely soluble in water and alcohol | [1] |

| pH (10% in water at 25°C) | 5.0 - 7.5 | [1] |

| Melting Point | Approximately 52°C | [1] |

| Hydrophile-Lipophile Balance (HLB) | ~29 | [2] |

| Critical Micelle Concentration (CMC) at 37°C | 24 - 38 mg/mL | [3] |

| Polyoxyethylene (PEO) content | ~80% | [4] |

| Polyoxypropylene (PPO) units | ~27 | [5] |

| Polyoxyethylene (PEO) units (per chain) | ~80 | [5] |

Key Biomedical Applications

This compound has a broad spectrum of applications in the biomedical field, primarily leveraging its surfactant properties and its ability to interact with biological membranes.

Drug Delivery

The amphiphilic nature of this compound allows it to self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles have a hydrophobic PPO core and a hydrophilic PEO shell, making them excellent nanocarriers for poorly water-soluble drugs. The PEO shell provides a steric barrier, preventing opsonization and prolonging circulation time.

Cell Membrane Sealing and Cytoprotection

A significant area of research has focused on the ability of this compound to seal damaged cell membranes.[6] In various models of cellular injury, including mechanical trauma, ischemia-reperfusion injury, and electroporation, this compound has been shown to insert into the damaged lipid bilayer, restoring membrane integrity and preventing cell death.[6][7] This "membrane-sealing" property is attributed to the hydrophobic PPO block inserting into the lipid core of the membrane, while the hydrophilic PEO blocks remain in the aqueous environment.

Shear Protection in Cell Culture

In large-scale bioreactors used for mammalian cell culture, cells are susceptible to damage from hydrodynamic shear forces. This compound is widely used as a shear-protective agent in cell culture media. It is believed to adsorb to the cell surface, creating a protective layer that shields the cells from mechanical stress.

Mechanism of Action: Signaling Pathway Modulation

Beyond its physical effects on membranes, this compound has been shown to modulate intracellular signaling pathways, contributing to its cytoprotective effects. One of the key pathways identified is the p38 mitogen-activated protein kinase (MAPK) pathway.

In response to cellular stress and injury, the p38 MAPK pathway is activated, often leading to apoptosis (programmed cell death).[1] Studies have demonstrated that this compound can inhibit the activation of p38 MAPK following mechanical injury.[1][2] This inhibition of the pro-apoptotic p38 pathway is a crucial component of the neuroprotective effects observed with this compound treatment.[2][8]

Caption: this compound's dual mechanism of neuroprotection.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using various techniques, with the fluorescence probe method being highly sensitive.

Principle: A fluorescent probe (e.g., pyrene) exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles. This change is monitored as a function of surfactant concentration.

Methodology:

-

Prepare a stock solution of pyrene (B120774) in a suitable organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each this compound solution and allow the solvent to evaporate, leaving the pyrene dispersed.

-

Incubate the solutions to allow for equilibration.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum against the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

In Vitro Cell Membrane Sealing Assay

This assay assesses the ability of this compound to protect cells from membrane damage induced by a chemical agent.

Principle: A membrane-impermeable fluorescent dye (e.g., propidium (B1200493) iodide) is used to identify cells with compromised membrane integrity.

Methodology:

-

Culture a suitable cell line (e.g., neuronal cells) in a multi-well plate.

-

Induce membrane damage using a chemical agent (e.g., saponin) or mechanical stress.

-

Treat the damaged cells with varying concentrations of this compound.

-

Add propidium iodide to all wells.

-

Incubate for a short period.

-

Quantify the number of fluorescent (dead) cells using a fluorescence microscope or a plate reader.

-

A decrease in the number of fluorescent cells in the this compound-treated groups compared to the untreated control indicates membrane sealing activity.

Caption: Experimental workflow for in vitro membrane sealing assay.

Conclusion

This compound stands as a testament to the successful translation of polymer chemistry into tangible biomedical solutions. Its well-defined structure and resulting physicochemical properties have enabled its use in a diverse array of applications, from enhancing drug solubility to protecting cells from lethal injury. The ongoing research into its mechanisms of action, particularly its ability to modulate key signaling pathways, continues to unveil new therapeutic possibilities. This technical guide provides a foundational understanding for researchers and drug development professionals, aiming to facilitate further innovation and application of this remarkable polymer.

References

- 1. Mechanisms of cell death and neuroprotection by this compound after mechanical trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates cerebral ischemia-reperfusion injury in mice by reducing mitochondrial and lysosomal membrane damage - PMC [pmc.ncbi.nlm.nih.gov]

Poloxamer 188: A Technical Guide for Biopharmaceutical Formulation

Introduction to Poloxamer 188

This compound, also widely known by its trade name Pluronic® F68, is a non-ionic triblock copolymer surfactant increasingly utilized in the biopharmaceutical industry.[1][2] It is composed of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[3][4] This amphiphilic structure grants this compound its surface-active properties, making it an effective stabilizing excipient in a variety of biologic formulations, including proteins, monoclonal antibodies (mAbs), and vaccines.[5] As the industry faces challenges with the stability of traditional surfactants like polysorbates (e.g., Tween® 20 and 80), which are susceptible to degradation by hydrolysis and oxidation, this compound has emerged as a promising and more stable alternative.[5][6]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the fundamental properties, mechanisms, applications, and analytical protocols related to the use of this compound in biopharmaceutical formulations.

Physicochemical Properties

The functionality of this compound as a formulation excipient is dictated by its distinct physicochemical properties. These characteristics, including its molecular weight, hydrophilic-lipophilic balance (HLB), and critical micelle concentration (CMC), are crucial for its role in stabilizing sensitive biologic molecules. A summary of these key properties is presented below.

| Property | Value | References |

| Average Molecular Weight | 7680 - 9510 g/mol | [7][8] |

| Synonyms | Pluronic® F68, Kolliphor® P188 | [5][9] |

| Structure | (PEO)a-(PPO)b-(PEO)a | [3] |

| a ≈ 75, b ≈ 31 | [3][10] | |

| Polyoxyethylene (PEO) Content | 79.9% - 83.7% | [7][8] |

| Appearance | White, waxy or prilled solid | [8] |

| Hydrophilic-Lipophilic Balance (HLB) | >24 | [7][9] |

| Critical Micelle Concentration (CMC) | ~0.1% w/v (~0.48 mM) | [3][7] |

| Cloud Point | >100 °C | [7] |

| Melting Point | ~52 °C | [11] |

| Solubility | Freely soluble in water and alcohol | [8][11] |

Mechanism of Stabilization in Biologic Formulations

This compound stabilizes biologics, particularly proteins and mAbs, primarily by mitigating the risk of aggregation and adsorption at interfaces.[1] Biologic drug products are exposed to various mechanical and interfacial stresses during manufacturing, shipping, and administration (e.g., agitation, filtration, and interactions with container surfaces). These stresses can cause proteins to unfold and aggregate, leading to a loss of therapeutic activity and potentially inducing an immunogenic response.[12][13]

The primary mechanisms of action for this compound are:

-

Preferential Adsorption at Interfaces: Due to its amphiphilic nature, this compound preferentially adsorbs to hydrophobic surfaces and interfaces (e.g., air-water, water-silicone).[14][15] This creates a protective layer that competitively inhibits proteins from interacting with these destabilizing surfaces, thereby preventing surface-induced unfolding and aggregation.[14]

-

Interaction with Proteins: Some studies suggest that this compound can form non-covalent complexes with proteins in solution.[15] The hydrophilic PEO chains of the poloxamer are thought to associate with hydrophobic patches on the protein surface, increasing the protein's solubility and preventing protein-protein interactions that lead to aggregation.[3]

-

Shear Stress Protection: In cell culture applications, this compound is added to the media to protect cells from shear stress generated by sparging and agitation in bioreactors.[10][16] It is believed to reduce cell damage by altering the hydrodynamic forces around bursting gas bubbles.[10]

Caption: Mechanism of this compound in preventing protein aggregation at interfaces.

Applications and Typical Concentrations

This compound is a versatile excipient used across various stages of biopharmaceutical development and manufacturing. Its excellent stabilizing properties and favorable safety profile make it suitable for parenteral applications.[5][17]

| Application | Purpose | Typical Concentration (% w/v) | References |

| Parenteral Formulations (mAbs, Proteins) | Stabilizer against interfacial and mechanical stress. | 0.01% - 1.0% | [6][18] |

| Freeze-Thaw Stabilization | Cryoprotectant; prevents aggregation at ice-water interface. | ≥0.100% | [18] |

| Cell Culture Media | Shear stress protectant for mammalian cells. | 0.1% - 0.2% (1-2 g/L) | [10] |

| Drug Delivery Systems | Solubilizing agent, emulsifier. | 1.0% - 10% | [19] |

Considerations in Formulation: While this compound is an effective stabilizer, formulators should be aware of certain challenges:

-

Visible Particle Formation: In some monoclonal antibody formulations stored in siliconized glass vials, this compound has been associated with the formation of visible particles composed of protein and polydimethylsiloxane (B3030410) (PDMS; silicone oil).[14][20] This phenomenon is not observed in all cases and appears to be protein-specific.[14]

-

Interaction with Preservatives: When used in multi-dose formulations containing preservatives like phenol (B47542) or benzyl (B1604629) alcohol, this compound can form aggregates, leading to turbidity over time.[2][12]

-

Lot-to-Lot Variability: The hydrophobicity of this compound can vary between different lots, which may impact its performance in controlling particle formation.[13] Higher hydrophobicity has been linked to reduced proteinaceous visible particle formation.[13]

Key Experimental Protocols

Evaluating the effectiveness of this compound in a new formulation requires specific stress-testing protocols. Below are methodologies for common experiments.

Protocol 1: Shaking Stress Study to Evaluate Protein Stabilization

This protocol assesses the ability of this compound to prevent aggregation of a biologic drug substance under mechanical stress.

Methodology:

-

Sample Preparation: Prepare solutions of the protein therapeutic (e.g., a monoclonal antibody at 10 mg/mL) in the desired formulation buffer (e.g., 20 mM histidine, pH 6.0) with and without varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1% w/v). Prepare a control sample with no surfactant.

-

Filling: Dispense equal volumes (e.g., 1 mL) of each formulation into glass vials, ensuring a consistent headspace-to-liquid ratio.

-

Stressing: Place the vials horizontally on an orbital shaker. Agitate at a specified speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 48 hours). Include unstressed control samples stored at 2-8°C.

-

Visual Inspection: After agitation, visually inspect all samples against a black and white background for any signs of turbidity or visible particulates.

-

Turbidity Measurement: Quantify the turbidity of each sample by measuring the absorbance at 350 nm (OD350) using a UV-Vis spectrophotometer.

-

Quantification of Aggregates: Analyze the samples using Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates) and the remaining monomer content.

Caption: Experimental workflow for a shaking stress study.

Protocol 2: Freeze-Thaw Stress Study

This protocol evaluates the cryoprotective effect of this compound on a protein during repeated freezing and thawing cycles.

Methodology:

-

Sample Preparation: Prepare protein solutions as described in the shaking study protocol, including controls with and without this compound.

-

Freeze-Thaw Cycling: Subject the samples to a defined number of freeze-thaw cycles (e.g., 5 cycles). A typical cycle consists of:

-

Freezing: Place samples in a -80°C freezer for at least 4 hours.

-

Thawing: Thaw samples at room temperature (25°C) until completely liquid.

-

-

Analysis: After the final thaw, allow samples to equilibrate to room temperature.

-

Visual Inspection and Turbidity: Perform visual inspection and measure turbidity (OD350) as described previously.

-

Particle Size Analysis: Analyze the samples using Dynamic Light Scattering (DLS) to measure the average particle size (Z-average diameter) and polydispersity index (PDI). An increase in these values indicates aggregation.[18]

-

SEC-HPLC Analysis: Quantify soluble aggregates using SEC-HPLC.

Caption: Experimental workflow for a freeze-thaw stress study.

Conclusion

This compound is a highly effective and stable non-ionic surfactant that plays a critical role in modern biopharmaceutical formulation. Its ability to protect sensitive biologics from interfacial and mechanical stresses makes it a valuable tool for ensuring the stability, efficacy, and safety of protein and monoclonal antibody therapeutics.[1] While considerations such as potential interactions with container materials and other excipients are necessary, its advantages, particularly its superior stability profile compared to polysorbates, position this compound as a key excipient for the development of robust biologic drug products. A thorough understanding of its properties and empirical testing using stressed stability studies are essential for its successful implementation in new formulations.

References

- 1. Optimizing this compound [bioprocessonline.com]

- 2. Aggregation behavior of this compound and common preservatives - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound as surfactant in biological formulations - An alternative for polysorbate 20/80? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. himedialabs.com [himedialabs.com]

- 9. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. specialchem.com [specialchem.com]

- 12. Investigating the interactions between this compound and preservative molecules in protein formulations [morressier.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 17. This compound - CD Formulation [formulationbio.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein-Polydimethylsiloxane Particles in Liquid Vial Monoclonal Antibody Formulations Containing this compound. [sonar.ch]

The Guardian of Proteins: A Technical Guide to Poloxamer 188 in Stabilization

For Researchers, Scientists, and Drug Development Professionals